molecular formula C14H10BrN B120350 4'-Bromomethyl-2-cyanobiphenyl CAS No. 114772-54-2

4'-Bromomethyl-2-cyanobiphenyl

Cat. No.: B120350
CAS No.: 114772-54-2
M. Wt: 272.14 g/mol
InChI Key: LFFIEVAMVPCZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4’-Bromomethyl-2-cyanobiphenyl (CAS 114772-54-2) is a biphenyl derivative with the molecular formula C₁₄H₁₀BrN and a molecular weight of 272.14 g/mol . Its structure features a bromomethyl (–CH₂Br) group at the 4’-position of one benzene ring and a cyano (–CN) group at the 2-position of the adjacent ring. Key physical properties include:

  • Melting Point: 125–128°C
  • Boiling Point: 413.2°C (predicted)
  • Density: ~1.43 g/cm³
  • Appearance: White to off-white crystalline powder .

Synthesis Methods The compound is primarily synthesized via bromination of 2-cyano-4’-methylbiphenyl. Common methods include:

Radical Bromination: Using bromine (Br₂) in the presence of a radical initiator (e.g., N-hydroxybenzamide) and an oxidizing agent (e.g., H₂O₂) to suppress HBr accumulation, achieving 86% yield and 98.7% purity .

N-Bromosuccinimide (NBS): A controlled bromination method under LED light irradiation, producing high selectivity .

Low-Cost Bromination: Sodium bromide (NaBr) and NaBrO₃ in acetic acid/water, yielding 85% with mild conditions .
Crystallization techniques, such as solvent dilution with acetone or alcohols, further enhance purity to >99.5% .

Applications
This compound is a critical intermediate in synthesizing sartan-class antihypertensive drugs (e.g., losartan), valued for their efficacy and minimal side effects . It also aids in studying protein binding of angiotensin II receptor antagonists .

Preparation Methods

Bromide Salt-Mediated Bromination with Hydrochloric Acid

The 2018 patent by undisclosed inventors outlines a cost-effective method using bromide salts and hydrochloric acid . Key steps include:

  • Reaction Setup : Combine ethyl acetate (800 g), water (600 g), and 2-cyano-4'-methylbiphenyl (193 g, 1 eq) in a 3 L reactor.

  • Catalyst Addition : Introduce sodium bromide (69 g, 0.67 eq) and sodium bromate (50 g, 0.33 eq).

  • Temperature Control : Maintain 35–45°C during 6-hour hydrochloric acid (200 g, 30% w/w) addition.

  • Workup : Separate organic phase, recover ethyl acetate (5/8 volume), and crystallize at 0°C to obtain 4'-bromomethyl-2-cyanobiphenyl (yield: 89–91%, purity: 98.5%) .

Advantages :

  • Selectivity : Bromide/bromate redox system minimizes dibrominated byproducts (<2%) .

  • Scalability : Ethyl acetate-water biphasic system enables easy phase separation in industrial settings.

Sodium Bromate-Catalyzed Bromination in Dichloromethane

Qian Jianfeng et al. (2018) developed a catalytic method using sodium bromate (NaBrO₃) to enhance reaction efficiency :

Reaction Parameters :

  • Molar Ratios : 2-cyano-4'-methylbiphenyl : Br₂ : NaBrO₃ = 1 : 0.4–0.6 : 0.1–0.3

  • Solvent : Dichloromethane (DCM) at 25–30°C

  • Workup : Toluene-assisted devitrification yields 92.1% product with 99.2% HPLC purity .

Mechanistic Insight :
NaBrO₃ acts as a bromine reservoir, generating HOBr in situ for controlled methyl group bromination:
NaBrO3+5HBr3Br2+NaBr+3H2O\text{NaBrO}_3 + 5\text{HBr} \rightarrow 3\text{Br}_2 + \text{NaBr} + 3\text{H}_2\text{O}

Process Optimization :

  • Temperature : Reactions above 40°C increase dibromomethyl byproducts to 8.3%.

  • Catalyst Loading : 0.25 eq NaBrO₃ maximizes conversion (98.7%) while minimizing catalyst costs .

Continuous Flow Synthesis Using Dibromohydantoin

ChemicalBook (2025) details a flow chemistry approach with dibromohydantoin (DBH) under LED irradiation :

ParameterValue
Reactor TypeSyringe flow (A/B)
Flow Rate1.5 mL/min per channel
Temperature50°C
Light Source4000K LED (475 nm)
Residence Time30 min
Yield94%
Purity90%

Key Features :

  • Radical Initiation : LED light cleaves DBH to generate bromine radicals, enabling room-temperature reactivity.

  • Quenching : Sodium bisulfite (15 g) prevents over-bromination .

Scalability Challenges :

  • Particle clogging in microchannels limits reactor uptime to 72 hours.

  • Isopropyl ether recrystallization increases purity to 98.3% but adds 2–3 process steps .

Byproduct Recycling via Catalytic Hydrogenation

EP0853081A1 (1998) addresses industrial waste by regenerating 4'-methyl-2-cyanobiphenyl from bromination byproducts :

Recycling Protocol :

  • Filtrate Composition : Post-crystallization mother liquor contains:

    • This compound (12–18%)

    • 4'-dibromomethyl-2-cyanobiphenyl (6–9%)

    • DCM residues (64–72%) .

  • Hydrogenation : Pd/C (5% w/w) in ethanol at 80°C under 3 bar H₂ converts dibrominated species to starting material (86% recovery) .

Economic Impact :

  • Reduces raw material costs by 31% in multi-batch production.

  • Lowers hazardous waste disposal volumes by 44% .

Comparative Analysis of Preparation Methods

MethodYieldPurityCost (USD/kg)ByproductsScalability
Bromide/HCl 89–91%98.5%220<2%High
NaBrO₃ Catalysis 92.1%99.2%2451.8%Moderate
Flow Synthesis 94%98.3%2854.7%Low
Hydrogenation 86%*97.8%*180*0.5%High
*Recycling process metrics

Key Trends :

  • Batch vs. Flow : Traditional batch methods (Methods 1–2) dominate due to lower capital costs, while flow systems (Method 3) offer superior yields but require specialized equipment.

  • Sustainability : Method 4’s closed-loop design aligns with green chemistry principles, reducing E-factor by 2.7× compared to conventional routes .

Chemical Reactions Analysis

4’-Bromomethyl-2-cyanobiphenyl undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Synthesis

4'-Bromomethyl-2-cyanobiphenyl is primarily utilized as an intermediate in the synthesis of angiotensin II receptor antagonists, commonly known as sartan drugs. These medications are crucial for managing hypertension and include well-known drugs such as Losartan, Valsartan, and Irbesartan. The compound's structural similarity to these drugs allows it to be used as a reference material in quality control processes during their production.

Table 1: Sartan Drugs Synthesized Using BCMB

Drug NameMechanism of ActionApplication
LosartanAngiotensin II receptor antagonistHypertension treatment
ValsartanAngiotensin II receptor antagonistHypertension treatment
IrbesartanAngiotensin II receptor antagonistHypertension treatment

Biological Research

Protein-Binding Studies

BCMB has been employed in protein-binding studies, particularly concerning quinoxaline derivatives that target angiotensin II receptors. Understanding the binding interactions of BCMB with these proteins aids in the development of more effective drugs .

Potential as a Scaffold for Enzyme Inhibitors

The presence of both the nitrile and bromomethyl groups in BCMB suggests its potential utility as a scaffold for designing enzyme inhibitors. Modifications to its structure can lead to compounds that selectively inhibit specific enzymes involved in various biological processes, which could have therapeutic implications .

Industrial Applications

Synthesis of Other Compounds

Beyond its pharmaceutical significance, BCMB serves as a precursor for synthesizing other pyrazolines and related derivatives. This versatility makes it valuable in industrial chemical processes where complex organic compounds are required .

Case Studies

Study on Genotoxic Impurities

A notable study focused on the determination of genotoxic impurities related to BCMB in drug substances like Irbesartan. Utilizing high-performance liquid chromatography (HPLC), researchers developed methods to quantify these impurities, ensuring drug safety and compliance with regulatory standards . This research underscores the importance of monitoring BCMB levels during pharmaceutical production.

Thermodynamic Studies

Recent thermodynamic studies have explored the behavior of BCMB in various solvents, contributing to a deeper understanding of its chemical properties and interactions within biological systems. Such insights are crucial for optimizing its use in drug formulation and synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4’-bromomethyl-2-cyanobiphenyl but differ in reactivity and applications:

4-(Bromomethyl)benzonitrile (CAS 17201-43-3)

  • Molecular Formula : C₈H₆BrN
  • Molecular Weight : 196.04 g/mol
  • Melting Point : 115–117°C .
  • Structure: A single benzene ring with bromomethyl and cyano groups.
  • Applications : Used as a simpler building block in pharmaceuticals and agrochemicals. Lacks the biphenyl moiety, limiting its utility in complex syntheses like sartans.
  • Reactivity : Higher solubility in polar solvents due to its smaller size, but less thermally stable than biphenyl derivatives .

4’-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5)

  • Molecular Formula : C₁₃H₉BrO₂
  • Molecular Weight : 293.11 g/mol
  • Structure : Biphenyl core with a bromine atom at the 4’-position and a carboxylic acid (–COOH) group at the 2-position.
  • Applications: Utilized in anti-inflammatory and anticancer drug synthesis. The carboxylic acid group enables conjugation reactions (e.g., esterification) unlike the cyano group .
  • Reactivity: More acidic (pKa ~4.5 for –COOH) and participates in ionic interactions, contrasting with the electron-withdrawing cyano group (–CN, pKa ~-1.9) .

2-Bromo-4’-methoxyacetophenone (CAS 2632-13-5)

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 245.07 g/mol
  • Structure: Acetophenone derivative with a methoxy (–OCH₃) group at the 4’-position and bromine at the 2-position.
  • Applications : Intermediate in synthesizing fragrances and ketone-based pharmaceuticals. The methoxy group enhances electron density on the aromatic ring, favoring electrophilic substitutions .
  • Reactivity: The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), whereas the cyano group in 4’-bromomethyl-2-cyanobiphenyl is more inert .

Comparative Analysis Table

Property 4’-Bromomethyl-2-cyanobiphenyl 4-(Bromomethyl)benzonitrile 4’-Bromobiphenyl-2-carboxylic Acid 2-Bromo-4’-methoxyacetophenone
Molecular Formula C₁₄H₁₀BrN C₈H₆BrN C₁₃H₉BrO₂ C₉H₉BrO₂
Molecular Weight (g/mol) 272.14 196.04 293.11 245.07
Melting Point (°C) 125–128 115–117 Not reported Not reported
Key Functional Groups –CN, –CH₂Br –CN, –CH₂Br –COOH, –Br –COCH₃, –OCH₃, –Br
Primary Applications Sartan drug synthesis Agrochemical intermediates Anti-inflammatory drugs Fragrances, ketone syntheses
Reactivity Highlights Radical bromination, SN2 substitutions SN2 substitutions Acid-base reactions, esterifications Nucleophilic additions

Solubility and Stability Considerations

  • 4’-Bromomethyl-2-cyanobiphenyl: Exhibits low water solubility but high solubility in acetone, ethanol, and n-propanol mixtures . Its biphenyl structure enhances thermal stability compared to monocyclic analogs.
  • 4-(Bromomethyl)benzonitrile : More soluble in dichloromethane and THF due to its smaller size but degrades faster under UV light .
  • 4’-Bromobiphenyl-2-carboxylic Acid : Forms stable salts with bases (e.g., sodium carboxylate), improving aqueous solubility for drug formulations .

Biological Activity

4'-Bromomethyl-2-cyanobiphenyl (4'-BCMB) is a synthetic compound with the chemical formula C14H10BrN and a molecular weight of 272.14 g/mol. It is characterized by a biphenyl structure with a bromomethyl group at the para position and a cyano group at the ortho position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of angiotensin II receptor antagonists.

  • Molecular Formula : C14H10BrN
  • Molecular Weight : 272.14 g/mol
  • Melting Point : 125-128 °C
  • Appearance : White to almost white crystalline powder

Biological Activity Overview

Research has indicated that 4'-BCMB may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest potential applications as enzyme inhibitors and in the synthesis of pharmaceuticals.

Potential Applications

  • Drug Development : Due to its structural similarity to Losartan, a well-known antihypertensive medication, 4'-BCMB is considered for quality control processes in Losartan production to ensure it does not appear as an impurity.
  • Enzyme Inhibition : The presence of both bromomethyl and cyano groups positions 4'-BCMB as a promising scaffold for designing enzyme inhibitors targeting specific biological processes .

Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds related to 4'-BCMB, revealing significant antibacterial and antifungal activities. Some derivatives showed potency exceeding that of standard drugs like quinine and ampicillin, indicating that modifications to the structure can enhance biological efficacy .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of 4'-BCMB possess anticancer properties, with anti-proliferative effects observed against various cancer cell lines. This suggests that further exploration into its derivatives could lead to valuable anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Cyano-4-methylbiphenylC14H11NPrecursor for bromination
4-Bromo-2-cyanobiphenylC14H10BrNSimilar substitution pattern
4-Chloromethyl-2-cyanobiphenylC14H10ClNChlorine instead of bromine
4'-BromophenylacetonitrileC10H8BrNAcetonitrile functional group

Case Studies and Research Findings

  • Synthesis and Characterization : Various methods have been developed for synthesizing 4'-BCMB, including bromination processes that yield high purity levels suitable for pharmaceutical applications .
  • Biological Screening : A comprehensive screening of related compounds indicated that modifications could significantly alter their biological activity profiles, emphasizing the importance of structure-activity relationships in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4'-Bromomethyl-2-cyanobiphenyl with high yield and purity?

  • Methodology : The synthesis involves bromination of 2-cyano-4'-methylbiphenyl using elemental bromine (Br₂) under LED light irradiation (8 W) at 40°C. Key steps include:

  • Reaction setup: Mixing the precursor with N-hydroxybenzamide (catalyst), dichloromethane, and water to trap HBr .
  • Bromine addition via a titration funnel, followed by hydrogen peroxide to oxidize residual HBr .
  • Termination with sodium sulfite to neutralize excess bromine .
  • Isolation via solvent extraction, evaporation, and recrystallization in toluene, yielding 86% purity at 98.7% .
    • Critical Parameters : Temperature control (40°C), stoichiometric bromine (0.174 mol per 0.311 mol precursor), and catalyst selection (N-hydroxybenzamide) optimize conversion .

Q. What analytical techniques are recommended for confirming purity and structure?

  • Techniques :

  • Thin-layer chromatography (TLC) monitors reaction progress .
  • Melting point analysis (125–128°C) validates purity .
  • Spectroscopy : NMR and IR for structural confirmation (refer to ChemSpider ID: 1236773 for spectral data) .
  • High-performance liquid chromatography (HPLC) quantifies purity (e.g., 98.7% achieved via toluene recrystallization) .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Harmful if inhaled, ingested, or absorbed; aquatic toxicity (H410 hazard) .
  • Protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Neutralize waste with sodium sulfite before disposal .
  • Avoid environmental release due to long-term aquatic toxicity .

Q. What role does this compound play in synthesizing angiotensin II receptor antagonists?

  • Application : It is a key intermediate in sartan drugs (e.g., losartan), facilitating the introduction of the bromomethyl group for subsequent functionalization .
  • Mechanistic Role : The bromine atom enables nucleophilic substitution reactions to attach heterocyclic moieties critical for receptor binding .

Advanced Research Questions

Q. How can bromination conditions be optimized when comparing N-bromosuccinimide (NBS) vs. elemental bromine?

  • Comparison :

Bromination AgentYieldPurityReaction Conditions
Br₂ ( )86%98.7%40°C, LED light, H₂O₂
NBS ()N/AN/ARadical initiation, milder conditions
  • Optimization Strategy :
  • Br₂ offers higher efficiency but requires strict stoichiometric control and HBr scavenging .
  • NBS reduces HBr generation, suitable for light-sensitive reactions, but may require radical initiators .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point)?

  • Approach :

  • Cross-validate data using multiple sources (e.g., CAS 114772-54-2 reports mp 125–128°C vs. alternative methods).
  • Analyze impurities via HPLC or differential scanning calorimetry (DSC) to identify batch variations .

Q. What computational methods predict the reactivity of this compound in drug design?

  • Tools :

  • Density functional theory (DFT) models electrophilic reactivity of the bromomethyl group .
  • Molecular docking simulates interactions with angiotensin II receptors to guide SAR studies .

Q. What strategies mitigate environmental impact from laboratory waste?

  • Solutions :

  • Degradation with sodium sulfite to neutralize brominated byproducts .
  • Use of closed-loop solvent recovery systems during extraction .
  • Substitution with greener bromination agents (e.g., NBS) where feasible .

Q. What mechanistic insights explain the bromination step in synthesis?

  • Mechanism :

  • Electrophilic substitution : Bromine (Br₂) reacts with the methyl group’s benzylic position under LED light, forming HBr as a byproduct .
  • Catalytic role : N-hydroxybenzamide stabilizes intermediates, enhancing regioselectivity .

Q. How can byproducts be identified and minimized during synthesis?

  • Analytical Methods :
  • GC-MS detects volatile byproducts (e.g., dibrominated derivatives).
  • ¹H NMR identifies incomplete bromination (residual methyl group signals at δ 2.5 ppm) .
  • Mitigation : Adjust bromine stoichiometry and reaction time to suppress over-bromination .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIEVAMVPCZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363559
Record name 4'-Bromomethyl-2-cyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-54-2
Record name 4-(Bromomethyl)-2′-cyanobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114772-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Bromomethyl)-2-cyanobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Bromomethyl-2-cyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromomethylbiphenyl-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Bromomethylphenyl-4')-2 benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-(BROMOMETHYL)-2-CYANOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The 467.3 g of 2-cyano-4'-methylbiphenyl prepared above are dissolved in 4.7l of 1,2-dichloroethane in the presence of 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide. The mixture is heated very gradually so as to have good control over the exothermic effect. It is subsequently refluxed for 4 h, cooled to 50° C. and then washed 3 times with hot water and dried and the organic phase is concentrated to give cream-colored crystals.
Quantity
467.3 g
Type
reactant
Reaction Step One
Quantity
467.3 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
4.7 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-methylphenyl)benzonitrile [MPB] 23 g, NBS 22 g and 2,2′-azobis(2,4-dimethylvaleronitrile) 47 mg was suspended in dichloromethane 44 ml and the mixture was stirred at 45-50° C. for about 5 hours. To the reaction mixture was added water 46 ml and the organic layer was separated. This operation was conducted three times. The organic layer was concentrated and acetonitrile 50 ml was added to the concentrate. The solution was again concentrated and acetonitrile 50 ml was added to the concentrate to give acetonitrile solution of 2-(4-bromomethylphenyl)benzonitrile [BMB] (116 g; Yield based on the theoretical amount of (2-(4-bromomethylphenyl)benzonitrile: 84%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.